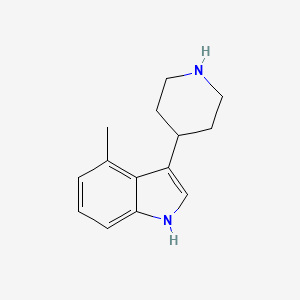

4-methyl-3-(piperidin-4-yl)-1H-indole

Description

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

4-methyl-3-piperidin-4-yl-1H-indole |

InChI |

InChI=1S/C14H18N2/c1-10-3-2-4-13-14(10)12(9-16-13)11-5-7-15-8-6-11/h2-4,9,11,15-16H,5-8H2,1H3 |

InChI Key |

IKSFJOSRYMXWBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2C3CCNCC3 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-methyl-3-(piperidin-4-yl)-1H-indole

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. Specifically, 3-substituted indoles are of significant interest due to their interaction with a wide range of biological targets. This guide provides an in-depth, technically-focused overview of a robust and efficient synthetic pathway to 4-methyl-3-(piperidin-4-yl)-1H-indole, a molecule of interest for drug discovery and development professionals. The selected strategy is centered around the classic yet powerful Fischer indole synthesis, a reliable method for constructing the indole ring system. This document details the strategic rationale, step-by-step experimental protocols, mechanistic insights, and characterization data, offering a comprehensive resource for researchers in organic synthesis and pharmaceutical development.

Synthetic Strategy and Retrosynthetic Analysis

The design of an effective synthesis requires a logical disconnection of the target molecule to identify readily available starting materials. For 4-methyl-3-(piperidin-4-yl)-1H-indole, the most logical disconnection is at the C3-C4' bond of the indole and piperidine rings, respectively. However, a more convergent and powerful approach involves forming the indole ring itself with the piperidine moiety already in place. This leads to the selection of the Fischer indole synthesis.

The Fischer indole synthesis produces an indole from an arylhydrazine and a ketone or aldehyde under acidic conditions.[1] This one-pot cyclization is highly efficient for creating 2,3-disubstituted indoles.[2] Our retrosynthetic analysis, therefore, identifies (4-methylphenyl)hydrazine and a protected form of 4-piperidone as the key precursors.

This strategy is advantageous as it builds the complex heterocyclic core in a single, well-established transformation from commercially available or easily synthesized starting materials. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical to prevent side reactions under the acidic conditions of the indolization step and to facilitate purification.[3][4]

The Core Synthetic Pathway

The forward synthesis is a three-step process: (I) formation of a hydrazone intermediate, (II) acid-catalyzed Fischer indolization, and (III) deprotection of the piperidine nitrogen to yield the final product.

Step I: Hydrazone Formation

The synthesis begins with the condensation of (4-methylphenyl)hydrazine with N-Boc-4-piperidone. This is a standard acid-catalyzed formation of a hydrazone from a hydrazine and a ketone. The reaction proceeds by nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon, followed by dehydration to yield the stable hydrazone intermediate.

Step II: Acid-Catalyzed Indolization

This is the key bond-forming step. The hydrazone, under strong acidic conditions, undergoes a cascade of reactions. The mechanism is well-established and involves tautomerization to an enamine, followed by a proton-catalyzed[5][5]-sigmatropic rearrangement.[1][6] This rearrangement forms a new carbon-carbon bond at the ortho position of the aromatic ring. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[2][7] A variety of Brønsted or Lewis acids can catalyze this reaction, with polyphosphoric acid (PPA) and zinc chloride (ZnCl₂) being common choices.[1]

Step III: N-Boc Deprotection

The final step is the removal of the Boc protecting group from the piperidine nitrogen. The Boc group is notoriously labile under acidic conditions.[8] Treatment with a strong acid, such as trifluoroacetic acid (TFA) or methanolic HCl, efficiently cleaves the tert-butyl carbamate to release the free secondary amine, yielding the hydrochloride salt of the target molecule.[9][10] A simple basic work-up then provides the neutral 4-methyl-3-(piperidin-4-yl)-1H-indole.

Quantitative Data Summary

The following table summarizes representative data for the synthesis, including molecular weights and expected yields for each step. Yields are based on analogous transformations reported in the literature.

| Compound | Step | Starting Material(s) | Molecular Weight ( g/mol ) | Typical Yield (%) |

| Hydrazone Intermediate | 1 | (4-methylphenyl)hydrazine & N-Boc-4-piperidone | 303.42 | 90-95 |

| N-Boc Protected Indole | 2 | Hydrazone Intermediate | 286.39 | 75-85 |

| Target Molecule | 3 | N-Boc Protected Indole | 214.31 | 90-98 |

Detailed Experimental Protocols

Materials and General Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh).

Protocol 1: Synthesis of tert-butyl 4-((2-(p-tolyl)hydrazono)methyl)piperidine-1-carboxylate (Hydrazone Intermediate)

-

To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in ethanol (150 mL), add (4-methylphenyl)hydrazine hydrochloride (9.56 g, 60.2 mmol) followed by sodium acetate (6.17 g, 75.3 mmol).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexane).

-

Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the ethanol.

-

Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product. The product is typically of sufficient purity for the next step but can be further purified by recrystallization from ethanol/water if necessary.

-

Expected Outcome: A pale yellow solid, ~13.7 g (90% yield).

-

Protocol 2: Synthesis of tert-butyl 4-(4-methyl-1H-indol-3-yl)piperidine-1-carboxylate (N-Boc Protected Indole)

-

Caution: Polyphosphoric acid (PPA) is viscous and corrosive. Handle with care in a fume hood.

-

To the hydrazone intermediate (13.7 g, 45.2 mmol) from the previous step, add polyphosphoric acid (~140 g).

-

Heat the reaction mixture to 100-110 °C with vigorous mechanical stirring for 2-3 hours. Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane).

-

After completion, cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice (~500 g) with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with water (100 mL) and brine (100 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane.

-

Expected Outcome: An off-white to light brown solid, ~10.9 g (80% yield).

-

Protocol 3: Synthesis of 4-methyl-3-(piperidin-4-yl)-1H-indole (Target Molecule)

-

Dissolve the N-Boc protected indole (10.9 g, 38.0 mmol) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (100 mL total volume) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities.

-

Basify the aqueous layer to pH >10 by the slow addition of 2M sodium hydroxide (NaOH) solution at 0 °C.

-

Extract the product with DCM (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the final product.

-

Expected Outcome: A white to off-white solid, ~7.7 g (95% yield).

-

Conclusion

This guide outlines a reliable and scalable three-step synthesis of 4-methyl-3-(piperidin-4-yl)-1H-indole. The strategy leverages the efficiency of the Fischer indole synthesis to construct the core indole scaffold, a testament to the enduring power of classic name reactions in modern organic synthesis. The use of a standard Boc protection-deprotection sequence for the piperidine moiety ensures high yields and simplifies purification. The detailed protocols provided herein serve as a practical, self-validating system for researchers and drug development professionals engaged in the synthesis of novel indole-based compounds.

References

-

Ye, M., et al. (2017). Regioselective Functionalization of 4-Methyl-1H-indole for Scalable Synthesis of 2-Cyano-5-formyl-4-methyl-1H-indole. Organic Process Research & Development. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

Alcaide, B., et al. (2007). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Arkivoc. Available at: [Link]

-

Gunnarsson, K., & Ragnarsson, U. (1982). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. Acta Chemica Scandinavica, Series B. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(di[1H-indol-3-yl]methyl)morpholine 210. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 2 Synthesis of 4-(1H-indol-3-yl)butyl]piperazine (2). Available at: [Link]

-

Krasavin, M., et al. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

-

Yadav, J. S., et al. (2016). A Concise Synthesis of 3-piperdinones and 4-Methyl 3-piperdinones via Aldol Strategy. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(piperidin-3-yl)-1H-indole. Available at: [Link]

-

Cambridge University Press. (n.d.). Fischer Indole Synthesis. Available at: [Link]

-

Katritzky, A. R., & Akutagawa, S. (1986). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry. Available at: [Link]

-

Professor Dave Explains. (2021). Fischer Indole Synthesis. Available at: [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-BROMO-1-METHYL-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Chemical Properties of 4-methyl-3-(piperidin-4-yl)-1H-indole

A Note to the Researcher: The subject of this guide, 4-methyl-3-(piperidin-4-yl)-1H-indole, is a distinct chemical entity for which specific experimental data is not widely available in current scientific literature or commercial databases. This suggests its novelty and potential as an unexplored scaffold in medicinal chemistry. Therefore, this document has been constructed by a Senior Application Scientist to provide a comprehensive technical profile based on established principles of chemical reactivity, structural analogy, and expert analysis of closely related compounds. The properties of the parent 3-(piperidin-4-yl)-1H-indole scaffold and its well-documented 5-methyl isomer are used as primary reference points to project the characteristics of the 4-methyl isomer. All predicted data should be empirically validated.

Core Molecular Structure and Chemical Identifiers

4-methyl-3-(piperidin-4-yl)-1H-indole is a heterocyclic compound featuring a bicyclic indole core substituted at the 3-position with a piperidine ring. The indole nucleus itself is composed of a fused benzene and pyrrole ring. The placement of the methyl group at the 4-position of the indole ring is a key structural feature influencing its electronic and steric profile.

Figure 1: Chemical Structure of 4-methyl-3-(piperidin-4-yl)-1H-indole.

| Identifier | Value / Information | Source / Comment |

| IUPAC Name | 4-methyl-3-(piperidin-4-yl)-1H-indole | Standard nomenclature |

| CAS Number | Not assigned | A placeholder page exists but contains no data[1]. For reference, the isomer 5-methyl-3-(piperidin-4-yl)-1H-indole hydrochloride is 149669-44-3 [2]. |

| Molecular Formula | C₁₄H₁₈N₂ | Calculated |

| Molecular Weight | 214.31 g/mol | Calculated |

| Canonical SMILES | CC1=C(C2=C(N1)C=CC=C2)C3CCNCC3 | Predicted |

| InChI Key | Not available | Can be generated upon empirical characterization. |

Physicochemical Properties: An Expert Projection

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems, influencing everything from solubility and stability to pharmacokinetic profiles (ADME/T). The data below is projected based on the known properties of the 5-methyl isomer and general principles of medicinal chemistry.

| Property | Projected Value | Rationale and Expert Insights |

| Appearance | Off-white to pale yellow solid | The hydrochloride salt of the 5-methyl isomer is a pale yellow powder[2]. The free base is expected to be a solid at room temperature. |

| Melting Point | > 200 °C (decomposes) | High melting points are characteristic of the parent 3-(piperidin-4-yl)-indole scaffold, reflecting strong intermolecular hydrogen bonding. |

| Boiling Point | > 400 °C (Predicted) | High boiling point is expected due to the molecular weight and polar nature of the compound. |

| Water Solubility | Sparingly soluble (free base); Soluble (salt form) | The free base is expected to have low aqueous solubility. Conversion to a salt (e.g., hydrochloride) will significantly enhance solubility, a common strategy in drug development. |

| logP (Octanol/Water) | ~2.5 - 3.0 (Predicted) | The indole and piperidine rings contribute to lipophilicity. The 4-methyl group will slightly increase the logP compared to the unsubstituted parent compound. |

| pKa (Basic) | ~8.5 - 9.5 (Predicted) | The secondary amine in the piperidine ring is the most basic center and will be protonated at physiological pH. |

| pKa (Acidic) | ~16 - 17 (Predicted) | The indole N-H is weakly acidic and typically only deprotonated by strong bases. |

Synthesis and Chemical Reactivity

While a specific synthesis for 4-methyl-3-(piperidin-4-yl)-1H-indole has not been published, a plausible and robust synthetic strategy can be designed based on well-established indole syntheses. The Fischer indole synthesis is a cornerstone of indole chemistry and provides a reliable route.

Proposed Synthetic Workflow

The synthesis would logically proceed via the reaction of a substituted hydrazine with a piperidinone derivative, followed by cyclization and deprotection.

Figure 2: Proposed Fischer Indole Synthesis Workflow.

Step-by-Step Experimental Protocol (Hypothetical)

-

Hydrazone Formation: (4-methylphenyl)hydrazine is condensed with 1-Boc-4-piperidone in a suitable solvent like ethanol, often with catalytic acid, to form the corresponding hydrazone intermediate. The reaction is typically monitored by TLC or LC-MS until consumption of the limiting reagent.

-

Fischer Indole Cyclization: The isolated hydrazone is treated with a strong acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Eaton's reagent) and heated. This induces an electrocyclic reaction followed by ammonia elimination to form the protected indole core. This is the critical ring-forming step.

-

Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the final target compound, which can be isolated as its corresponding salt.

-

Purification: The final product would be purified using column chromatography or recrystallization to achieve high purity.

Core Reactivity Insights

-

Indole Nucleus: The indole ring is electron-rich. The C2 position is the most likely site for electrophilic attack, as the C3 position is sterically hindered. The N-H proton is acidic and can be deprotonated with a strong base for N-alkylation or other substitutions.

-

Piperidine Moiety: The secondary amine of the piperidine ring is nucleophilic and basic. It can be readily N-alkylated, N-acylated, or undergo other reactions typical of secondary amines. Its basicity is a key factor in its interaction with biological targets.

Spectroscopic Signature (Predicted)

Spectroscopic analysis is essential for structural confirmation. Below are the predicted key features for 4-methyl-3-(piperidin-4-yl)-1H-indole.

| Spectroscopy | Predicted Key Features |

| ¹H NMR | Indole Protons: Aromatic signals between δ 6.8-7.5 ppm. The C2-H proton will likely be a singlet around δ 7.0-7.2 ppm. The indole N-H will be a broad singlet > δ 10.0 ppm (in DMSO-d₆). Piperidine Protons: Complex multiplets between δ 1.5-3.5 ppm. Methyl Protons: A sharp singlet for the C4-CH₃ group around δ 2.2-2.5 ppm. |

| ¹³C NMR | Indole Carbons: Aromatic signals between δ 110-140 ppm. Piperidine Carbons: Aliphatic signals between δ 25-50 ppm. Methyl Carbon: A signal around δ 15-20 ppm. |

| IR (Infrared) | N-H Stretch: Broad peak around 3400-3300 cm⁻¹ (indole and piperidine N-H). C-H Stretch: Aromatic C-H > 3000 cm⁻¹, Aliphatic C-H < 3000 cm⁻¹. C=C Stretch: Aromatic ring stretching around 1600-1450 cm⁻¹. |

| Mass Spec (MS) | [M+H]⁺: Expected at m/z = 215.15, corresponding to the protonated molecule (C₁₄H₁₉N₂⁺). |

Potential Biological & Pharmacological Profile

The 3-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, known for its interaction with various biological targets, particularly in the central nervous system.

Established Activities of the Core Scaffold

-

Neuroscience: The parent scaffold is a key component of compounds designed to interact with serotonin (5-HT) receptors, making it valuable for developing treatments for depression, anxiety, and other neurological disorders[3]. The rigid structure mimics aspects of the neurotransmitter serotonin.

-

Antimalarial Activity: A high-throughput screen identified the 3-piperidin-4-yl-1H-indole scaffold as a promising starting point for novel antimalarial drugs, with activity against drug-resistant strains of Plasmodium falciparum[4].

-

General Drug Discovery: The indole-piperidine motif is present in a wide range of biologically active compounds, including anticancer and antimicrobial agents, highlighting its versatility as a pharmacophore[5][6][7].

Figure 3: Relationship between the core scaffold and its therapeutic potential.

Predicted Impact of the 4-Methyl Group

The introduction of a methyl group at the C4 position of the indole ring, as compared to the unsubstituted or 5-methyl parent, is predicted to have several key impacts:

-

Receptor Binding: The methyl group can influence the binding affinity and selectivity for a given biological target through steric interactions, either by providing a favorable hydrophobic contact or by sterically clashing with the binding pocket.

-

Metabolic Stability: The methyl group may block a potential site of metabolism (e.g., oxidation by cytochrome P450 enzymes), potentially improving the compound's pharmacokinetic profile.

-

Physicochemical Properties: As noted, it will slightly increase lipophilicity, which can affect cell permeability and other ADME properties.

Conclusion

4-methyl-3-(piperidin-4-yl)-1H-indole represents a novel and intriguing chemical scaffold. While direct experimental data remains elusive, a comprehensive technical profile can be confidently projected based on the well-understood chemistry of its constituent parts and closely related analogues. Its structural similarity to compounds with known activity in neuroscience and infectious disease suggests it is a promising candidate for further synthesis and biological evaluation. The unique substitution pattern afforded by the 4-methyl group provides a valuable opportunity to explore new structure-activity relationships and potentially develop novel therapeutic agents. Empirical validation of the properties and activities outlined in this guide is the critical next step for any research program focused on this molecule.

References

-

Lopes, F. A., et al. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry, 103, 313-324. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-(piperidin-3-yl)-1H-indole. Retrieved from [Link]

-

Czopek, A., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 227. Retrieved from [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

-

Albhaisi, R., et al. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences, 2, 77-85. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. Retrieved from [Link]

-

Seepana, S., et al. (2024). In silico Design of Novel Amino Indole – Piperazine Derivatives as Antibacterial Agents. International Journal of Pharmaceutical Quality Assurance, 15(4), 2815-22. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4-Piperidinol, 1-methyl-. Substance Details - SRS. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 1-(1-methyl-4-piperidinyl)-1H-indole. Retrieved from [Link]

-

S. Al-Suwaidan, I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(20), 15152. Retrieved from [Link]

-

Koksal, M., et al. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Arzneimittelforschung, 62(8), 389-94. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-(N-Methylpiperidinyl)indole Hydrochloride. Retrieved from [Link]

-

Chemsrc. (n.d.). N-Methyl-4-piperidone. Retrieved from [Link]

-

PubChemLite. (n.d.). Indole, 1-methyl-3-(1-phenethyl-4-piperidylmethyl)- (C23H28N2). Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 31(3), 643. Retrieved from [Link]

-

Kumar, A., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(20), 6148-52. Retrieved from [Link]

-

Manipal Research Portal. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

NIST. (n.d.). 4-Piperidinone, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-3-piperidin-4-YL-1H-indole. Retrieved from [Link]

Sources

- 1. 4-methyl-3-piperidin-4-yl-1H-indole CAS#: [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. yeditepejhs.org [yeditepejhs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure Elucidation of 4-methyl-3-(piperidin-4-yl)-1H-indole

Foreword: The Strategic Approach to Molecular Characterization

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. The 3-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a core component in therapeutic agents targeting neurological disorders and other conditions.[1][2] This guide provides an in-depth, methodology-focused exploration of the structure elucidation of a specific derivative, 4-methyl-3-(piperidin-4-yl)-1H-indole. Our approach is not merely a sequence of analytical techniques but a logical workflow where each step provides critical information that informs the next, culminating in a fully validated and undeniable molecular structure. We will move from the foundational determination of molecular formula and mass to the intricate mapping of atomic connectivity and, finally, to the definitive confirmation of three-dimensional architecture.

Chapter 1: The Overall Elucidation Strategy

The structure elucidation process is a systematic investigation. We begin with low-resolution, high-throughput techniques to gain initial insights and progressively move towards high-resolution, information-rich methods for complete characterization. The workflow is designed to be self-validating, with data from orthogonal techniques corroborating each other to build a cohesive and accurate structural picture.

Caption: A logical workflow for comprehensive structure elucidation.

Chapter 2: Mass Spectrometry: Establishing the Molecular Identity

Our first objective is to confirm the molecular weight and deduce the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal starting point. We employ Electrospray Ionization (ESI) due to its soft nature, which minimizes in-source fragmentation and reliably produces the protonated molecular ion, [M+H]⁺.[3]

High-Resolution Mass Spectrometry (HRMS)

The primary goal here is to measure the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula.

-

Expected Molecular Formula: C₁₄H₁₈N₂

-

Monoisotopic Mass: 214.1470 g/mol

-

Expected [M+H]⁺ Ion: 215.1543 m/z

An observed m/z value within a narrow tolerance (e.g., ± 5 ppm) of the calculated value for C₁₄H₁₉N₂⁺ provides strong evidence for the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

With the molecular formula established, we proceed to MS/MS to intentionally fragment the molecule. This provides crucial clues about the connectivity of the structural motifs—specifically, the indole, methyl, and piperidine groups.[4][5] The protonated nitrogen of the piperidine ring often initiates characteristic fragmentation pathways.[4][6]

Table 1: Predicted MS/MS Fragmentation of [C₁₄H₁₈N₂ + H]⁺

| Predicted Fragment m/z | Proposed Structure / Neutral Loss | Rationale for Cleavage |

| ~171 | Loss of C₃H₈ (44 Da) | Ring-opening of the piperidine followed by cleavage, a common pathway for piperidine alkaloids.[6] |

| 158 | Cleavage at the C3-C4' bond of the indole-piperidine linkage, retaining the indole and adjacent CH₂. | This fragment helps confirm the direct attachment of the piperidine ring to the indole C3 position. |

| 144 | [4-methyl-1H-indol-3-yl]methylium cation | Fission of the piperidine ring, isolating the substituted indole moiety. |

| 130 | 4-methyl-1H-indole cation | Loss of the entire piperidine substituent. |

| 97 | Protonated 4-methylenepiperidine | Cleavage of the C3-C4' bond with charge retention on the piperidine fragment. |

Experimental Protocol: LC-HRMS/MS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures efficient protonation for positive ion mode ESI.

-

Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF) with an ESI source.[4]

-

MS Scan: Perform a full scan from m/z 100-500 to identify the precursor ion ([M+H]⁺).

-

MS/MS Scan: Select the observed [M+H]⁺ ion (e.g., m/z 215.15) for collision-induced dissociation (CID). Optimize collision energy (e.g., 10-40 eV) to generate a rich spectrum of fragment ions.

-

Data Analysis: Compare the exact mass of the precursor ion to the calculated value. Analyze the fragmentation pattern to corroborate the proposed indole-piperidine connectivity.

Chapter 3: NMR Spectroscopy: The Definitive Architectural Blueprint

While MS provides the formula and fragments, Nuclear Magnetic Resonance (NMR) spectroscopy maps the precise atomic connectivity and chemical environment of every proton and carbon atom.[7][8] For this molecule, a suite of 1D and 2D NMR experiments is required for full assignment.

¹H NMR: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton types, their electronic environments (chemical shift), neighboring protons (multiplicity), and relative abundance (integration).

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H1 (Indole-NH) | ~10.9 | broad singlet | 1H | Acidic proton, often broad due to exchange.[9] |

| H2 | ~7.1 | doublet (d) | 1H | Coupled to the NH proton. |

| H5 | ~7.2 | doublet (d) | 1H | Aromatic proton ortho to H6. |

| H6 | ~6.9 | triplet (t) | 1H | Aromatic proton between H5 and H7. |

| H7 | ~6.8 | doublet (d) | 1H | Aromatic proton ortho to H6. |

| H2', H6' (ax) | ~3.1 | multiplet (m) | 2H | Piperidine protons adjacent to nitrogen, axial position. |

| H2', H6' (eq) | ~2.7 | multiplet (m) | 2H | Piperidine protons adjacent to nitrogen, equatorial position. |

| H4' | ~2.9 | multiplet (m) | 1H | Methine proton at the junction with the indole ring. |

| H3', H5' | ~1.8 - 2.0 | multiplet (m) | 4H | Remaining piperidine methylene protons. |

| 4-CH₃ | ~2.4 | singlet (s) | 3H | Methyl group on the aromatic ring.[9] |

| Piperidine-NH | Variable | broad singlet | 1H | Position and broadening are highly dependent on solvent and concentration. |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted δ (ppm) | Rationale |

| C7a | ~136 | Indole bridgehead carbon.[3] |

| C4 | ~130 | Indole carbon bearing the methyl group. |

| C3a | ~128 | Indole bridgehead carbon. |

| C5 | ~123 | Aromatic CH. |

| C2 | ~122 | Indole C2, adjacent to the nitrogen. |

| C6 | ~118 | Aromatic CH. |

| C3 | ~115 | Indole carbon attached to the piperidine ring. |

| C7 | ~110 | Aromatic CH. |

| C2', C6' | ~45 | Piperidine carbons adjacent to the nitrogen. |

| C4' | ~35 | Piperidine methine carbon. |

| C3', C5' | ~32 | Piperidine methylene carbons. |

| 4-CH₃ | ~21 | Methyl carbon.[9] |

2D NMR: Connecting the Dots

Two-dimensional NMR experiments are essential to unambiguously assemble the structure from the ¹H and ¹³C data.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It will confirm the connectivity within the indole's benzene ring (H5-H6-H7) and trace the proton network through the piperidine ring (H2'/H3'-H4'-H5'/H6').

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It is the definitive way to assign the chemical shifts of the protonated carbons listed in Tables 2 and 3.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds apart. The key HMBC correlations are those that link the separate molecular fragments.

Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.

The correlation from the piperidine H4' proton to the indole C3 carbon is the unequivocal proof that the piperidine ring is attached at the C3 position of the indole. Similarly, correlations from the methyl protons to C4, C3, and C5 confirm its position on the indole ring.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for its ability to preserve NH proton signals.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs. Ensure sufficient acquisition time for the HMBC to detect the crucial long-range correlations.

-

-

Data Processing: Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

-

Data Analysis: Systematically assign all ¹H and ¹³C signals by integrating the information from all 1D and 2D spectra.

Chapter 4: X-ray Crystallography: The Ultimate Confirmation

While the combination of MS and NMR provides a definitive covalent structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof.[10] It provides a high-resolution 3D model of the molecule as it exists in the solid state, confirming not only connectivity but also bond lengths, angles, and the conformation of the piperidine ring.[11][12]

Methodology and Expected Outcome

The primary challenge is often growing a single crystal of sufficient quality. If successful, the diffraction experiment will yield an electron density map from which the positions of all non-hydrogen atoms can be determined.

-

Confirmation of Connectivity: The resulting 3D structure will visually confirm the attachment of the 4-methyl-indole moiety to the C4 position of the piperidine ring.

-

Conformational Analysis: The analysis will reveal the conformation of the six-membered piperidine ring, which is expected to adopt a stable chair conformation.[10][13]

-

Intermolecular Interactions: The crystal packing will reveal any significant intermolecular forces, such as hydrogen bonding involving the indole and piperidine NH groups.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Attempt to grow single crystals by slow evaporation from various solvents (e.g., methanol, ethanol, acetonitrile) or by vapor diffusion techniques.[13]

-

Crystal Selection: Select a suitable, defect-free crystal under a microscope and mount it on a goniometer.

-

Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial structural model. Refine this model against the experimental data until a satisfactory agreement is reached.

Conclusion: A Synthesis of Evidence

The structure of 4-methyl-3-(piperidin-4-yl)-1H-indole is elucidated through a multi-technique, synergistic approach. HRMS establishes the correct molecular formula. Tandem MS provides the first evidence for the core indole-piperidine framework. A full suite of 1D and 2D NMR experiments then delivers the complete, unambiguous map of covalent bonds. Finally, single-crystal X-ray diffraction, if achievable, provides the ultimate visual confirmation of the three-dimensional structure. Each piece of data validates the others, leading to a final structure assignment with the highest possible degree of scientific confidence.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. N-(1H-Indol-3-ylmethylidene)-4-methylpiperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. chemrevlett.com [chemrevlett.com]

The Versatility of the 4-Methyl-3-(piperidin-4-yl)-1H-indole Scaffold: A Technical Guide to its Polypharmacology

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 4-methyl-3-(piperidin-4-yl)-1H-indole core represents a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to a variety of biological targets through tailored modifications. While not a specific therapeutic agent in itself, this structure serves as a versatile building block for the synthesis of compounds with a wide array of pharmacological activities, particularly in the realm of neuropharmacology and beyond.[1] Its inherent structural motifs, the indole nucleus and the piperidine ring, are frequently found in endogenous ligands and approved drugs, predisposing derivatives to interact with key receptors and enzymes.

This technical guide provides an in-depth exploration of the diverse mechanisms of action associated with derivatives of the 3-(piperidin-4-yl)-1H-indole scaffold. We will dissect how specific substitutions on this core structure dictate its interaction with various biological targets, including serotonin, dopamine, and opioid receptors, as well as its potential in antimalarial and epigenetic therapies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this remarkable chemical framework.

I. Modulation of Serotonergic Systems: A Key to Treating CNS Disorders

The indole and piperidine moieties are classic components of ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors, and the 3-(piperidin-4-yl)-1H-indole scaffold is no exception. Derivatives have been developed as selective antagonists, agonists, and reuptake inhibitors, highlighting the tunability of this chemical architecture.

A. 5-HT2 Receptor Antagonism

Derivatives of the 3-(phenyl)-1H-indole class, which share structural similarities, have been shown to exhibit high affinity and selectivity for the 5-HT2 receptor.[2] Introduction of a methyl group on the indole ring, for instance at the 5-position, has been found to enhance selectivity for 5-HT2 receptors over dopamine D2 and alpha-1 adrenergic receptors.[2] This antagonism is crucial for the mechanism of action of several atypical antipsychotics and anxiolytics.

Hypothetical Signaling Pathway: 5-HT2A Receptor Antagonism

Caption: Antagonism of the 5-HT2A receptor by an indole-piperidine derivative, blocking downstream signaling.

B. Dual 5-HT1A Receptor Agonism and SERT Inhibition

A particularly promising strategy in the treatment of depression and anxiety involves the simultaneous agonism of the 5-HT1A receptor and inhibition of the serotonin transporter (SERT). The 3-(4-piperidyl)-1H-indole scaffold has been successfully utilized to create such dual-acting ligands.[3] This polypharmacological profile is thought to offer a faster onset of therapeutic action and an improved side-effect profile compared to selective serotonin reuptake inhibitors (SSRIs) alone.

II. Targeting Dopaminergic Pathways

The versatility of the indole-piperidine scaffold extends to the dopaminergic system, with derivatives engineered to act as agonists or antagonists at various dopamine receptor subtypes.

A. Dopamine D2/D3 Receptor Agonism

In the context of Parkinson's disease treatment, partial agonists of the D2 and D3 receptors are of significant interest. Certain piperazine derivatives with an indole moiety have demonstrated potent agonistic activity at D2 and D3 receptors, often in combination with 5-HT1A agonism.[4] This multi-target approach aims to provide symptomatic relief while potentially reducing the side effects associated with long-term L-DOPA therapy.[5]

B. Selective Dopamine D4 Receptor Antagonism

The dopamine D4 receptor has been implicated in the pathophysiology of neuropsychiatric disorders such as schizophrenia and ADHD. The 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, a related structure, has yielded potent and selective D4 receptor antagonists.[5] Structure-activity relationship (SAR) studies have shown that modifications to the piperidine and the aromatic moiety can fine-tune both affinity and selectivity for the D4 receptor over other dopamine receptor subtypes.[5]

III. Opioid Receptor Modulation

A novel series of indoles with a piperidine ring at the 3-position have been found to bind with high affinity to the ORL-1 (Opioid-like Receptor 1), also known as the Nociceptin receptor.[6] These compounds have been shown to act as agonists at the ORL-1 receptor, suggesting their potential as a new class of analgesics with a different mechanism and potentially fewer side effects than traditional mu-opioid receptor agonists.

IV. Emerging Therapeutic Areas

Beyond the central nervous system, derivatives of the 3-(piperidin-4-yl)-1H-indole scaffold have shown promise in other therapeutic areas.

A. Antimalarial Activity

A series of 3-piperidin-4-yl-1H-indoles were identified from a high-throughput screen against Plasmodium falciparum, the parasite responsible for malaria.[3][7] Further optimization of a hit compound led to the identification of a new lead with activity against drug-resistant strains, representing a potential new chemotype for antimalarial drug development.[7]

B. Epigenetic Regulation: EZH2 Inhibition

While a more heavily modified version of the core structure, indole-based compounds have been developed as highly potent inhibitors of the histone methyltransferase EZH2.[8] EZH2 is a key component of the PRC2 complex and is a target in oncology. This demonstrates the adaptability of the indole core in designing inhibitors for non-G-protein-coupled receptor targets.[8]

Experimental Protocols for Target Validation

The characterization of a novel 4-methyl-3-(piperidin-4-yl)-1H-indole derivative would involve a battery of in vitro assays to determine its primary mechanism of action.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT2A, D2, ORL-1).

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., HEK293 cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A) and increasing concentrations of the unlabeled test compound.

-

Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (concentration of compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Illustrative Workflow for Target Identification

Caption: A generalized experimental workflow for elucidating the mechanism of action of a novel compound.

Quantitative Data Summary

The following table summarizes representative binding affinities for various derivatives based on the 3-(piperidin-4-yl)-1H-indole scaffold, illustrating the impact of substitutions on target selectivity.

| Compound Class | Target Receptor | Representative Affinity (IC50/Ki) | Reference |

| 1-substituted 3-(4-fluorophenyl)-1H-indoles | 5-HT2 | 3.4 nM (IC50) | [2] |

| Dopamine D2 | 6900 nM (IC50) | [2] | |

| 4-(piperazin-1-yl)-1H-indole derivative | Dopamine D2 | 3.3 nM (EC50) | [4] |

| 5-HT1A | 1.4 nM (EC50) | [4] | |

| 3-piperidin-4-yl-1H-indole derivative | P. falciparum | ~3 µM (EC50) | [7] |

Conclusion

The 4-methyl-3-(piperidin-4-yl)-1H-indole structure is a testament to the power of scaffold-based drug discovery. Its derivatives have demonstrated a remarkable ability to modulate a wide range of biological targets, from well-established CNS receptors to novel targets in infectious diseases and oncology. The key to unlocking the therapeutic potential of this scaffold lies in the rational design of substitutions that fine-tune its binding affinity, selectivity, and functional activity. As our understanding of disease biology deepens, it is certain that this versatile scaffold will continue to serve as a valuable starting point for the development of new and innovative medicines.

References

-

Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. ACS Publications. [Link]

-

Gomes, P., et al. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry. [Link]

-

Hagen, V., et al. (1991). Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles. Journal of Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. Thieme Connect. [Link]

-

Stary, E., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules. [Link]

-

Albhaisi, R., et al. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences. [Link]

-

Chem-Impex. 5-Methyl-3-piperidin-4-yl-1H-indole hydrochloride. [Link]

-

Saeedi, S., et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]

-

Bourrain, S., et al. (1999). 4-Hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl]piperidines: selective h5-HT1D agonists for the treatment of migraine. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Sharman, J. L., et al. (2011). 5-HT (5-Hydroxytryptamine). British Journal of Pharmacology. [Link]

-

PrepChem. Synthesis of 4-(piperidin-3-yl)-1H-indole. [Link]

-

Kossakowski, J., et al. (2023). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]

-

Ramalingan, C., et al. (2018). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]

-

Hopkins, C. R., et al. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

-

Johnson, G., et al. (2006). 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Thomas, J. B., et al. (2008). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. Partial lysergamide. [Link]

-

Di Micco, S., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules. [Link]

-

Stary, E., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Gueremy, C., et al. (1980). 3-(4-Piperidinylalkyl)indoles, selective inhibitors of neuronal 5-hydroxytryptamine uptake. Journal of Medicinal Chemistry. [Link]

-

Scurria, A., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]

-

Chemical Synthesis Database. 1-(1-methyl-4-piperidinyl)-1H-indole. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. d-nb.info [d-nb.info]

- 6. 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

spectroscopic data of 4-methyl-3-(piperidin-4-yl)-1H-indole

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-methyl-3-(piperidin-4-yl)-1H-indole

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 4-methyl-3-(piperidin-4-yl)-1H-indole. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document offers a detailed interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The guide is intended for researchers, scientists, and drug development professionals, providing not only the data but also the rationale behind the spectral assignments and the experimental protocols for data acquisition. While direct experimental data for this specific molecule is not publicly available, this guide presents a robust, predictive analysis based on established principles and spectroscopic data from closely related analogues.

Introduction

The 3-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The introduction of a methyl group at the 4-position of the indole ring can significantly influence the molecule's steric and electronic properties, potentially leading to altered pharmacological activity. Accurate structural elucidation through spectroscopic methods is a critical first step in the development of any new chemical entity. This guide provides a detailed spectroscopic characterization of 4-methyl-3-(piperidin-4-yl)-1H-indole, offering a foundational understanding for further research and development.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering system will be used for 4-methyl-3-(piperidin-4-yl)-1H-indole.

Figure 1: Molecular structure and atom numbering of 4-methyl-3-(piperidin-4-yl)-1H-indole.

Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 4-methyl-3-(piperidin-4-yl)-1H-indole. These predictions are based on the analysis of structurally similar compounds found in the literature.[2][3]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N1-H (indole) | ~8.10 | br s | - | 1H |

| H-2 | ~7.15 | d | ~2.5 | 1H |

| H-5 | ~7.00 | t | ~7.8 | 1H |

| H-6 | ~6.95 | d | ~7.5 | 1H |

| H-7 | ~7.30 | d | ~8.0 | 1H |

| C4-CH₃ | ~2.50 | s | - | 3H |

| N'-H (piperidine) | ~1.80 | br s | - | 1H |

| H-4' | ~2.90 | m | - | 1H |

| H-2'ax, H-6'ax | ~3.15 | m | - | 2H |

| H-2'eq, H-6'eq | ~2.70 | m | - | 2H |

| H-3'ax, H-5'ax | ~2.05 | m | - | 2H |

| H-3'eq, H-5'eq | ~1.85 | m | - | 2H |

Interpretation:

-

Indole Protons: The indole N1-H proton is expected to appear as a broad singlet at a downfield chemical shift around 8.10 ppm due to its acidic nature and nitrogen's electronegativity. The H-2 proton, adjacent to the nitrogen, is predicted to be a doublet around 7.15 ppm. The aromatic protons H-5, H-6, and H-7 will exhibit chemical shifts and coupling patterns characteristic of a substituted benzene ring. The methyl group at C4 will cause a slight upfield shift of the neighboring protons compared to an unsubstituted indole.

-

Piperidine Protons: The piperidine protons will show complex multiplets due to chair conformations and axial/equatorial environments. The axial protons (H-2'ax, H-6'ax and H-3'ax, H-5'ax) are expected to resonate at a slightly upfield position compared to their equatorial counterparts. The N'-H proton of the piperidine will be a broad singlet.

-

Methyl Protons: The protons of the methyl group at C4 will appear as a sharp singlet around 2.50 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~122.5 |

| C3 | ~115.0 |

| C3a | ~128.0 |

| C4 | ~130.0 |

| C5 | ~120.0 |

| C6 | ~121.5 |

| C7 | ~111.0 |

| C7a | ~136.0 |

| C4-CH₃ | ~12.5 |

| C4' | ~35.0 |

| C2', C6' | ~46.0 |

| C3', C5' | ~32.0 |

Interpretation:

-

Indole Carbons: The carbon atoms of the indole ring are expected to resonate in the aromatic region (110-140 ppm). The C7a and C3a carbons, being part of the ring fusion, will appear at downfield shifts. The presence of the methyl group at C4 will have a shielding effect on C4 and a deshielding effect on the adjacent carbons.

-

Piperidine Carbons: The piperidine carbons will appear in the aliphatic region of the spectrum. C2' and C6' will be downfield due to their proximity to the nitrogen atom.

-

Methyl Carbon: The methyl carbon (C4-CH₃) will have a characteristic upfield chemical shift around 12.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-methyl-3-(piperidin-4-yl)-1H-indole (C₁₄H₁₈N₂), the expected molecular weight is approximately 214.31 g/mol .

-

Molecular Ion Peak (M⁺): m/z ≈ 214

-

Key Fragmentation Patterns:

-

Loss of a hydrogen atom: [M-H]⁺ at m/z ≈ 213.

-

Cleavage of the piperidine ring, leading to fragments corresponding to the indole moiety and piperidine fragments. A prominent fragment would be the loss of the piperidinyl group, resulting in a fragment at m/z ≈ 130, corresponding to the 4-methyl-1H-indol-3-yl cation.

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (indole) | 3400-3300 |

| N-H Stretch (piperidine) | 3350-3250 |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (aliphatic) | 3000-2850 |

| C=C Stretch (aromatic) | 1600-1450 |

| N-H Bend | 1650-1580 |

Interpretation:

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of both the indole and piperidine moieties. The aromatic C-H and C=C stretching bands will confirm the presence of the indole ring. Aliphatic C-H stretching bands will arise from the piperidine and methyl groups.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

Figure 2: General workflow for NMR spectroscopy.

-

Sample Preparation: Dissolve 5-10 mg of 4-methyl-3-(piperidin-4-yl)-1H-indole in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed masses.

Infrared Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-methyl-3-(piperidin-4-yl)-1H-indole. The detailed analysis of the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data serves as a valuable resource for the identification and structural elucidation of this compound and its derivatives. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data, which is essential for advancing research in medicinal chemistry and drug discovery.

References

- Vertex AI Search. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum.

- American Chemical Society Publications. (2016, October 14). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-.

- Yeditepe Journal of Health Sciences. (2025, August 31). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives.

- Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent.

- Spectral investigations of some piperidin-4-one molecular addition compounds. (2025, August 8).

- NIST. (n.d.). Piperidine, 4-methyl-.

- Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. (2015, September 18).

- MDPI. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives.

- MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid. (n.d.).

- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.).

- NIST. (n.d.). 4-Methylpiperidine hydrochloride.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.

- Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. (n.d.).

- The Royal Society of Chemistry. (n.d.). Supporting information Indoles.

- PubChem. (n.d.). 3-(1-Methylpiperidin-4-YL)-1H-indole.

- ResearchGate. (n.d.). Reaction of indole with piperidine using different approaches a.

- PrepChem.com. (n.d.). Synthesis of 4-(piperidin-3-yl)-1H-indole.

Sources

Strategic Framework for the Discovery and Synthesis of Novel Indole Derivatives

Topic: Discovery and Synthesis of Novel Indole Derivatives Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Abstract

The indole scaffold remains a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 5% of all FDA-approved drugs. Despite its ubiquity, the efficient, regioselective functionalization of the indole ring—particularly at the C2 and C7 positions—remains a significant synthetic challenge. This guide outlines a modern, mechanism-driven approach to indole diversification, moving beyond classical Fischer synthesis to leverage Transition-Metal-Catalyzed C–H Activation and Photoredox Catalysis. We present a validated workflow for the regioselective synthesis of C2-functionalized indoles, supported by mechanistic insights and rigorous experimental protocols.

The Indole Scaffold in Medicinal Chemistry[1][2][3][4][5][6]

The enduring relevance of the indole moiety stems from its ability to mimic the amino acid tryptophan, allowing it to interact promiscuously yet specifically with diverse biological targets, including GPCRs, kinases, and ion channels.

Electronic Architecture and Reactivity

The indole ring system is electron-rich (π-excessive).

-

C3 Position: The most nucleophilic site, prone to electrophilic aromatic substitution (

). -

C2 Position: Less naturally reactive to electrophiles; historically accessed via lithiation (requiring N-protection) or radical pathways.

-

N1 Position: The acidity of the N-H bond (

in DMSO) allows for deprotonation and subsequent alkylation, but also presents a metabolic liability if not substituted.

Clinical Relevance

Recent FDA approvals highlight the shift from simple alkaloids to complex, multi-ring indole systems:

-

Osimertinib (Tagrisso): A covalent EGFR inhibitor where the indole core orients the Michael acceptor.

-

Alectinib (Alecensa): A tetracyclic indole derivative targeting ALK-positive lung cancer.

-

Panobinostat: Uses the indole scaffold to cap the zinc-binding hydroxamic acid in HDAC inhibition.

Visualization: Indole Reactivity Map

The following diagram delineates the distinct reactivity profiles of the indole nucleus, guiding synthetic strategy.

Caption: Figure 1. Reactivity landscape of the indole scaffold. Strategic functionalization requires matching the method (e.g., C-H activation) to the electronic node (e.g., C2).

Strategic Synthetic Methodologies

To access novel IP space, we must move beyond the constraints of the Fischer Indole Synthesis (which limits diversity to the availability of hydrazine precursors).

Comparison of Synthetic Paradigms

| Feature | Classical (Fischer/Bischler) | Modern (C-H Activation) | Photoredox Catalysis |

| Primary Bond Formed | C3–C3a / N1–C7a (Cyclization) | C2–C / C7–C (Functionalization) | C(sp3)–H Alkylation |

| Atom Economy | Low (Loss of | High (Loss of | Very High |

| Regioselectivity | Dictated by hydrazone | Dictated by Directing Group (DG) | Radical stability controlled |

| Substrate Scope | Limited by ketone availability | Broad (Late-stage functionalization) | Tolerates sensitive groups |

| Key Limitation | Harsh acidic conditions | Requires expensive metals (Rh, Ir) | Scale-up photon flux |

The Rh(III) Advantage

Rhodium(III) catalysis, particularly using the

Protocol Deep Dive: Rh(III)-Catalyzed C2-Alkylation

This section details a reproducible protocol for the C2-alkylation of indoles using diazo compounds . This transformation is highly valuable for introducing alkyl chains or carbocycles at the C2 position without pre-functionalizing the indole with halides.

Mechanism: The reaction proceeds via a concerted metalation-deprotonation (CMD) followed by carbene insertion.

Experimental Workflow

Reagents & Equipment:

-

Substrate: 1-(Pyrimidin-2-yl)-1H-indole (1.0 equiv). Note: The pyrimidine acts as the Directing Group (DG).

-

Coupling Partner: Ethyl

-diazoacetate (1.2 equiv). -

Catalyst:

(2.5 mol%). -

Additive:

(10 mol%). Role: Halide scavenger to generate the active cationic Rh species. -

Solvent: 1,2-Dichloroethane (DCE), anhydrous.

-

Condition: 60°C, Argon atmosphere.

Step-by-Step Protocol:

-

Catalyst Activation: In a flame-dried Schlenk tube, charge

(15.5 mg, 0.025 mmol) and -

Substrate Addition: Add the N-pyrimidyl indole (1.0 mmol) and the diazo compound (1.2 mmol) to the reaction mixture. Rinse sides with DCE (1.0 mL).

-

Reaction: Seal the tube and heat to 60°C for 4–6 hours.

-

Self-Validation Check: Monitor via TLC. The starting indole (usually higher

) should disappear. The evolution of

-

-

Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove Ag salts. Wash with DCM (

mL). -

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc gradient).

-

DG Removal (Optional): To recover the free N-H indole, treat the product with NaOEt in EtOH (reflux, 2h).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle, emphasizing the critical role of the cationic Rh(III) species.

Caption: Figure 2. Catalytic cycle for Rh(III)-catalyzed C2-alkylation. The cycle relies on the directing group for regiocontrol.

Validation and SAR (Structure-Activity Relationship)

Once the library of indole derivatives is synthesized, validation proceeds through two phases: Chemical Verification and Biological Screening.

Chemical Verification

-

H NMR Diagnostic: For C2-substituted indoles, the characteristic singlet at

-

Regioselectivity Confirmation: NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are critical. A cross-peak between the N-protecting group and the new C2-substituent confirms the position. If the substituent is at C3, a cross-peak with C4-H (doublet,

~7.6) is typically observed.

Biological Screening Strategy

For early-stage drug discovery, screen the derivatives against a panel of:

-

Kinase Selectivity: Indoles are frequent kinase inhibitors (e.g., VEGFR, EGFR).

-

Tubulin Polymerization: Bis-indoles often act as microtubule destabilizers (analogous to Vincristine).[1]

-

Metabolic Stability: Incubate with liver microsomes. C2-blocking groups (e.g.,

, cyclopropyl) often improve metabolic half-life by preventing oxidation at this susceptible site.

References

-

Gope, B., et al. (2024).[2] Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report. Thieme Connect. Link

-

Zhang, Y., & Cui, S. (2014). Rh(III)-Catalyzed C–H Activation/Cyclization of Indoles and Pyrroles: Divergent Synthesis of Heterocycles. Journal of Organic Chemistry. Link

-

Wang, H., et al. (2016).[3] Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. Molecules (MDPI). Link

-

Kand, D., et al. (2021). C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. Chemical Science (RSC). Link

-

Kumari, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review. Molecules (MDPI). Link

Sources

Preliminary Screening of 4-Methyl-3-(piperidin-4-yl)-1H-indole Analogs: A Strategic Approach to Early-Stage Drug Discovery

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the initial evaluation of novel chemical entities based on the 4-methyl-3-(piperidin-4-yl)-1H-indole scaffold. This privileged structure is a cornerstone in medicinal chemistry, with derivatives showing promise in neuropharmacology, oncology, and infectious diseases.[1][2] The preliminary screening phase is a critical juncture in drug discovery where key decisions are made to advance, modify, or terminate a chemical series. A well-designed screening cascade maximizes the probability of identifying high-quality lead compounds by balancing throughput with data resolution, thereby conserving resources and accelerating project timelines.

This document eschews a rigid template in favor of a logical, field-proven workflow. It is designed for drug discovery researchers and scientists, providing not just protocols, but the strategic rationale behind each experimental choice.

The Rationale for a Tiered Screening Cascade

In early-stage discovery, a large number of synthesized analogs must be triaged efficiently. A tiered or cascaded approach is the industry-standard for this challenge. It begins with high-throughput, cost-effective assays to cast a wide net and identify initial "hits." Subsequent tiers employ more complex, lower-throughput assays to confirm activity, determine potency and selectivity, and evaluate drug-like properties. This systematic process ensures that only the most promising compounds, those with a balanced profile of potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are progressed to more resource-intensive studies.[3]

The logical flow of this process is crucial for making informed decisions and is visualized below.

Caption: A typical tiered screening cascade for early drug discovery.

Tier 1: Primary High-Throughput Screening (HTS)

The objective of Tier 1 is to rapidly identify compounds that exhibit activity in a primary assay at a single, relatively high concentration (e.g., 10-15 µM).[3] The choice of assay is dictated by the project's therapeutic hypothesis.

Causality Behind Assay Choice: Target-Based vs. Phenotypic

-

Target-Based Screening: This is the preferred approach when a specific biological target (e.g., a protein kinase or a G-protein coupled receptor) is known or strongly hypothesized to be involved in the disease pathology. It offers direct measurement of molecular interaction. For instance, many indole derivatives are known kinase inhibitors.[4]

-

Phenotypic Screening: This approach is employed when the specific target is unknown or when the goal is to modulate a complex cellular process. An example is screening for anti-proliferative effects on cancer cells.[5] The 3-piperidin-4-yl-1H-indole scaffold has shown activity in whole-cell screens against parasites like Plasmodium falciparum.[1]

Experimental Protocol: Target-Based Kinase Inhibition HTS

This protocol describes a cost-effective, fluorescence-based assay suitable for HTS to identify inhibitors of a target kinase.[6][7]

Principle: The assay measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal. A decrease in signal indicates inhibition of the kinase.

Step-by-Step Methodology:

-

Compound Plating: Using an acoustic dispenser, add 20-50 nL of each analog (from a 10 mM DMSO stock) to a 384-well, low-volume, white assay plate. This yields a final assay concentration of ~10 µM.

-

Control Wells: Designate wells for controls:

-

Negative Control (0% Inhibition): Add DMSO only.

-

Positive Control (100% Inhibition): Add a known, potent inhibitor of the target kinase (e.g., Staurosporine).

-

-

Kinase Reaction: Add 5 µL of a solution containing the target kinase and its specific peptide substrate in reaction buffer.

-

Initiate Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme to sensitively detect ATP-competitive inhibitors.[3]

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of an ADP detection reagent (e.g., ADP-Glo™). Incubate as per the manufacturer's instructions (typically 30-40 minutes).

-

Data Acquisition: Read the luminescence signal on a compatible plate reader.

-

Hit Identification: Calculate the percent inhibition for each compound relative to the controls. Compounds showing inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are classified as primary hits.[3]

Tier 2: Hit Confirmation and Potency Determination

Primary hits must be confirmed to ensure they are not artifacts of the HTS process. This tier involves re-testing the hits and determining their potency by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination

Step-by-Step Methodology:

-

Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit compound, starting from a top concentration of 50-100 µM.

-

Assay Performance: Perform the same primary assay as in Tier 1, but with the range of compound concentrations. Run each concentration in triplicate.

-

Data Analysis:

-

Normalize the data with 0% and 100% inhibition controls.

-

Plot the normalized response versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Genedata Screener).

-

The IC50 is the concentration of the compound that produces a 50% reduction in the measured signal.

-

Data Presentation: Potency of Confirmed Hits

Quantitative data should be summarized in a clear, tabular format.